molecular formula C20H11Br3N4O4 B11111450 5-bromo-N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]benzene-1,3-diamine

5-bromo-N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]benzene-1,3-diamine

Cat. No.: B11111450
M. Wt: 611.0 g/mol
InChI Key: VHYUADMEMVCSEY-UHFFFAOYSA-N
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Description

5-bromo-N,N’-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]benzene-1,3-diamine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of bromine and nitro groups attached to aromatic rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,N’-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]benzene-1,3-diamine typically involves the condensation reaction between 5-bromo-1,3-diaminobenzene and 4-bromo-3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N,N’-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]benzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-bromo-N,N’-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]benzene-1,3-diamine largely depends on its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, altering their electronic properties and reactivity. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(salicylidene)ethylenediamine: Another Schiff base with similar coordination properties.

    N,N’-bis(3-nitrosalicylidene)ethylenediamine: Contains nitro groups, similar to the compound .

    N,N’-bis(4-bromosalicylidene)ethylenediamine: Contains bromine atoms, similar to the compound .

Uniqueness

5-bromo-N,N’-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]benzene-1,3-diamine is unique due to the combination of bromine and nitro groups on the aromatic rings, which can significantly influence its reactivity and potential applications. The presence of these groups can enhance its ability to form stable complexes with metal ions and may also impart unique biological activities.

Properties

Molecular Formula

C20H11Br3N4O4

Molecular Weight

611.0 g/mol

IUPAC Name

N-[3-bromo-5-[(4-bromo-3-nitrophenyl)methylideneamino]phenyl]-1-(4-bromo-3-nitrophenyl)methanimine

InChI

InChI=1S/C20H11Br3N4O4/c21-14-7-15(24-10-12-1-3-17(22)19(5-12)26(28)29)9-16(8-14)25-11-13-2-4-18(23)20(6-13)27(30)31/h1-11H

InChI Key

VHYUADMEMVCSEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NC2=CC(=CC(=C2)Br)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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